Lactosucrose

Vue d'ensemble

Description

Lactosucrose is a rare trisaccharide formed from sucrose and lactose by enzymatic transglycosylation . It is a type of indigestible carbohydrate with a good prebiotic effect .

Synthesis Analysis

Lactosucrose biosynthesis is efficiently carried out by a purified levansucrase from Leuconostoc mesenteroides B-512 . A recombinant levansucrase from Brenneria goodwinii has also been used for lactosucrose production . The recombinant levansucrase showed efficiency in the lactosucrose production by transfructosylation from sucrose and lactose .

Molecular Structure Analysis

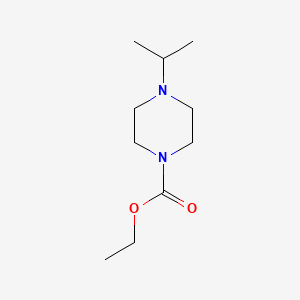

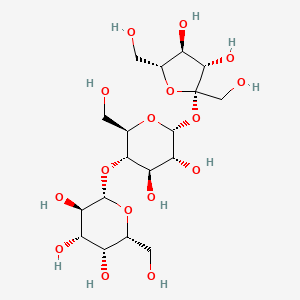

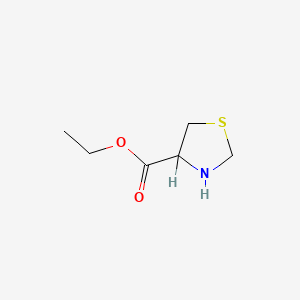

Lactosucrose has a formula of C18H32O16 . It is a trisaccharide composed of one D-galactose, one D-glucose, and one D-fructose units .

Chemical Reactions Analysis

The production of lactosucrose involves the process of transfructosylation from sucrose and lactose . The recombinant levansucrase could effectively and exclusively catalyze the formation of lactosucrose .

Applications De Recherche Scientifique

Prebiotic in Gastrointestinal Homeostasis

Field

Applied Biochemistry and Biotechnology

Application Summary

Lactosucrose functions as a significant prebiotic in the maintenance of gastrointestinal homeostasis for humans . It is known as a kind of indigestible oligosaccharide .

Methods of Application

In a study, a levansucrase from Brenneria goodwinii was used for lactosucrose production . The recombinant levansucrase showed efficiency in lactosucrose production by transfructosylation from sucrose and lactose .

Results or Outcomes

Under optimal conditions (pH at 6.0, temperature at 35 °C, 5 U mL −1 enzyme, 180 g L −1 sucrose, and 180 g L −1 lactose), the enzyme could approximately produce 100 g L −1 lactosucrose when the reaction reached equilibrium .

Enhancement of Intestinal Mineral Absorption

Field

Applied Microbiology and Biotechnology

Application Summary

Lactosucrose promotes intestinal mineral absorption . It has been used as a functional ingredient in a range of food products .

Methods of Application

Lactosucrose can be produced through transfructosylation by β-fructofuranosidase from Arthrobacter sp. K-1 or a range of levansucrases, or through transgalactosylation by β-galactosidase from Bacillus circulans .

Results or Outcomes

The biological transglycosylation reaction using both lactose and sucrose as substrates produces lactosucrose . This rare trisaccharide is a kind of indigestible carbohydrate and is low in calories, making it suitable for low-calorie foods .

Functional Ingredient in Food Products

Field

Application Summary

Lactosucrose has been used as a functional ingredient in a range of food products . It is certified as Foods for Specified Health Uses (FOSHU) and is labeled to indicate their effects on intestinal conditions in Japan .

Methods of Application

Lactosucrose can be added to various food products during the manufacturing process . The amount added can vary depending on the type of food product and the desired health benefits .

Results or Outcomes

The addition of lactosucrose to food products can enhance their nutritional value and provide health benefits related to gastrointestinal homeostasis .

Inhibition of Intestinal Lipid Absorption

Field

Application Summary

Lactosucrose is speculated to interact with triglyceride, which might inhibit intestinal lipid absorption and then reduce adipose tissue accumulation .

Methods of Application

This application is based on the biochemical interaction between lactosucrose and triglycerides in the digestive system . The exact mechanisms of this interaction are still being researched .

Results or Outcomes

The inhibition of intestinal lipid absorption by lactosucrose could potentially lead to a reduction in adipose tissue accumulation . This could have implications for weight management and the prevention of obesity .

Orientations Futures

The production of lactosucrose at industrial scale is expected to broaden in the near future . The thermostable β-fructofuranosidase from Arthrobacter sp. 10138 can be used for efficient synthesis of lactosucrose . This provides a good start point for the industrial production of lactosucrose in the future .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UPLOTWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactosucrose | |

CAS RN |

87419-56-5 | |

| Record name | Galactosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)

![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)